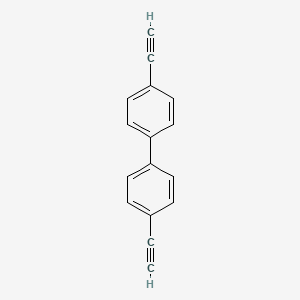

4,4'-Diethynylbiphenyl

説明

4,4'-Diethynylbiphenyl (DEBP), with the molecular formula C₁₆H₁₀, is a symmetric aromatic compound featuring two ethynyl (–C≡C–) groups at the para positions of a biphenyl core. Its rigid, planar structure and highly reactive terminal alkynes make it a critical monomer in materials science for synthesizing conjugated polymers, porous organic networks (POPs), and carbon/carbon composites . DEBP is synthesized via Sonogashira coupling or halogenation of precursors like 4,4′-bis(2-iodoethynyl)-1,1′-biphenyl, yielding high-purity monomers for polymerization . Applications span heat-resistant resins (char yield up to 95% after pyrolysis), optoelectronic materials, and catalysts due to its ability to form cross-linked, thermally stable networks .

特性

IUPAC Name |

1-ethynyl-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJJMQSKDPNPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434139 | |

| Record name | 4,4'-DIETHYNYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38215-38-2 | |

| Record name | 4,4'-DIETHYNYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 4,4’-Diethynylbiphenyl can be synthesized through several methods, including:

Suzuki Coupling Reaction: This method involves the reaction of 4,4’-dibromobiphenyl with ethynylboronic acid in the presence of a palladium catalyst and a base.

Sonogashira Coupling Reaction: This reaction uses 4,4’-dibromobiphenyl and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Industrial Production Methods: Industrial production of 4,4’-Diethynylbiphenyl typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield .

化学反応の分析

4,4’-Diethynylbiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form biphenyl diacetylene derivatives.

Polymerization: It can undergo oxidative polycondensation to form oligomers with alternating biphenyl and diacetylene chains.

Cycloaddition Reactions: It serves as a monomer in the cycloaddition reactions with epoxides and carbon dioxide to form cyclocarbonates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Polymerization: Catalysts such as palladium and copper are used in Sonogashira coupling reactions.

Cycloaddition: Catalysts like metal porphyrins are employed.

Major Products:

- Biphenyl diacetylene derivatives

- Cyclocarbonates

- Conjugated polymers

科学的研究の応用

Organic Electronics

Conductive Polymers

4,4'-Diethynylbiphenyl serves as a precursor for synthesizing conductive polymers. Its diethynyl groups facilitate cross-linking reactions that enhance the electrical conductivity of polymer matrices. These materials are crucial in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent charge transport properties.

Case Study: OLEDs

Research has demonstrated that incorporating 4,4'-diethynylbiphenyl into OLED structures significantly improves device efficiency. The compound's ability to form stable thin films allows for better light emission and reduced energy losses during operation .

Polymer Chemistry

Synthesis of Functional Polymers

The compound is utilized in the synthesis of various functional polymers through polymerization processes such as Sonogashira coupling. This method enables the formation of polymers with tailored properties for specific applications in coatings, adhesives, and composite materials.

Data Table: Polymer Properties

| Polymer Type | Synthesis Method | Key Properties | Applications |

|---|---|---|---|

| Conductive Polymer | Sonogashira Coupling | High electrical conductivity | OLEDs, OPVs |

| Cross-linked Polymer | Polycondensation | Enhanced thermal stability | Coatings, adhesives |

Photochemistry

Photooxygenation Reactions

4,4'-Diethynylbiphenyl can undergo selective photooxygenation reactions under visible light irradiation. This process is facilitated by catalysts such as 9-phenyl-10-methylacridinium perchlorate, leading to the formation of valuable oxygenated products like aldehydes .

Case Study: Synthesis of Aldehydes

In a study involving the photooxygenation of 4,4'-diethynylbiphenyl, researchers successfully synthesized 4-(4'-methylphenyl)benzaldehyde. The reaction conditions were optimized to maximize yield and selectivity, demonstrating the compound's utility in synthesizing complex organic molecules .

Material Science

Nanomaterials Development

The unique structure of 4,4'-diethynylbiphenyl allows it to serve as a building block in the fabrication of nanomaterials. Its ability to participate in self-assembly processes makes it suitable for creating nanostructured materials with applications in sensors and catalysis.

作用機序

The mechanism of action of 4,4’-Diethynylbiphenyl involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups facilitate the formation of conjugated systems, which are crucial for its applications in materials science and catalysis . The compound acts as a spacer in donor-acceptor systems, enhancing charge separation and transfer .

類似化合物との比較

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below contrasts DEBP with structurally analogous compounds:

Polymerization Behavior

- DEBP vs. DEB : DEB’s smaller aromatic ring increases reactivity, but DEBP’s biphenyl core enhances thermal stability. DEBP-based POPs exhibit superior CO₂ adsorption (3× improvement vs. DEB) due to extended π-conjugation .

- Catalyst Dependency : DEBP polymerizes efficiently with Rh catalysts (e.g., [Rh(cod)Cl]₂/PPh₃), yielding linear/hyperbranched poly(arylene chlorovinylene)s (Mw up to 5.31×10⁵) . DEB requires nickel catalysts (e.g., Ni(acac)₂·2Ph₃P) for cyclotrimerization, often forming gels due to uncontrolled branching .

Functional Properties

- Optoelectronics : DEBP’s ethynyl groups facilitate conjugation in dyes, causing hypsochromic shifts in absorption spectra compared to DEB-based chromophores .

- Gas Adsorption : DEBP-derived POP-3 (with triarylamine bridges) shows enhanced H₂ uptake (3× at 77 K) and CO₂ adsorption vs. DEB-based analogues .

Morphological Control

- Order vs. Disorder: DEBP’s lack of directing groups (e.g., –OH in EHBP) leads to disordered polymerization products, whereas EHBP forms aligned organometallic chains .

- Rigidity vs. Flexibility : DEBP’s biphenyl structure provides rigidity, while 4,4'-diethynyldiphenylmethane’s methylene spacer introduces flexibility, reducing thermal resistance but improving processability .

Key Research Findings

- Carbon Composites : DEBP-based resins achieve 95% char yield after pyrolysis, outperforming DEB (90%) and diethynyldiphenylmethane (85%) .

- Catalytic Applications: DEBP-Au/Pd hybrids (e.g., trans,trans-[dithiolate-Pd(II)-DEBP]) enable single S-bridged nanoparticle networks for catalytic surfaces .

- Optoelectronic Tuning : DEBP’s extended conjugation in triazole dyes shifts absorption maxima by 20–30 nm vs. DEB .

生物活性

4,4'-Diethynylbiphenyl is a biphenyl derivative characterized by the presence of two ethynyl groups at the para positions of the biphenyl structure. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of 4,4'-Diethynylbiphenyl, drawing from diverse research findings and case studies.

Chemical Structure

The molecular formula of 4,4'-Diethynylbiphenyl is CH, with a molecular weight of approximately 178.24 g/mol. The compound features a biphenyl backbone with two ethynyl groups attached to the para positions.

Synthesis

The synthesis of 4,4'-Diethynylbiphenyl typically involves coupling reactions such as Sonogashira coupling, which allows for the introduction of ethynyl groups onto the biphenyl scaffold. This method is favored for its efficiency and ability to produce high yields of the desired compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 4,4'-Diethynylbiphenyl. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 4,4'-Diethynylbiphenyl significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC value in the low micromolar range .

Table 1: Cytotoxicity of 4,4'-Diethynylbiphenyl on Cancer Cell Lines

The mechanism underlying the anticancer activity of 4,4'-Diethynylbiphenyl appears to involve the induction of apoptosis in cancer cells. This is facilitated by the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, 4,4'-Diethynylbiphenyl has shown promising antimicrobial activity. Studies have indicated that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 20-40 µg/mL .

Table 2: Antimicrobial Activity of 4,4'-Diethynylbiphenyl

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study evaluated the efficacy of 4,4'-Diethynylbiphenyl in a mouse model bearing human breast cancer xenografts. The compound was administered at a dosage of 10 mg/kg body weight per day for four weeks. Results showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Synergistic Effects with Other Compounds

Another study investigated the synergistic effects of combining 4,4'-Diethynylbiphenyl with conventional chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines and improved survival rates in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。